molecular formula C22H21BrN2O3 B2732838 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 886127-57-7

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B2732838
CAS No.: 886127-57-7
M. Wt: 441.325
InChI Key: SLZVKIXCORRESD-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with a 4-ethylphenyl group, and a carbonyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Piperazine Derivatization: The piperazine ring is introduced by reacting the brominated chromen-2-one with 4-(4-ethylphenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used as a probe to study biological pathways and mechanisms.

    Pharmaceutical Development: Investigated for its potential use in drug development and formulation.

    Chemical Biology: Utilized in chemical biology research to understand the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways.

    Modulation of Receptors: Binding to and modulating the activity of specific receptors.

    Interference with Cellular Processes: Affecting cellular processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
  • 6-bromo-3-[4-(4-phenyl)piperazine-1-carbonyl]-2H-chromen-2-one
  • 6-chloro-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Uniqueness

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is unique due to the presence of the 4-ethylphenyl group on the piperazine ring, which may confer distinct biological activities and chemical properties compared to its analogs

Properties

IUPAC Name

6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c1-2-15-3-6-18(7-4-15)24-9-11-25(12-10-24)21(26)19-14-16-13-17(23)5-8-20(16)28-22(19)27/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZVKIXCORRESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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